"Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" CAS number 7545-52-0
"Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" CAS number 7545-52-0
CAS Number: 7545-52-0 Molecular Formula: C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [1]
Executive Summary
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive quinolones. Its structural core—a 4-oxo-quinoline substituted at the 2-position with a carboxylate—is a privileged pharmacophore associated with NMDA receptor antagonism (Glycine site) , anti-tubercular activity , and antibacterial efficacy .
This technical guide provides a rigorous analysis of the compound’s synthesis, physicochemical properties, and application in drug discovery. Unlike generic summaries, this document details a self-validating synthetic protocol using the modified Conrad-Limpach-type cyclization , supported by mechanistic insights and analytical data.
Chemical Profile & Tautomerism[2]
Structural Dynamics
The compound exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydro form (keto) and the 4-hydroxy form (enol). While IUPAC nomenclature often favors the oxo form for the dihydroquinoline skeleton, the specific environment (solvent polarity, pH) dictates the dominant species.
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Solid State: Predominantly exists in the 4-oxo tautomer, stabilized by intermolecular hydrogen bonding between the N-H and the carbonyl oxygen.
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Solution (DMSO/Methanol): Rapid exchange occurs; however, the oxo-form remains energetically favorable in polar aprotic solvents used for nucleophilic substitutions.
Physicochemical Data Table[3]
| Property | Value | Notes |
| Appearance | Buff/Pale Yellow Solid | Crystalline powder |
| Solubility | DMSO, DMF, hot Methanol | Poorly soluble in water/hexane |
| LogP | ~1.8 - 2.2 | Predicted value; lipophilic enough for CNS penetration |
| pKa | ~6.5 (Enolic OH) | Acidic proton at 4-position (if enolized) |
| H-Bond Donors | 1 | (NH) |
| H-Bond Acceptors | 3 | (C=O, Ester O, Ring N) |
Synthetic Pathway & Mechanism[4][5][6]
The most robust synthesis of CAS 7545-52-0 involves the reaction of 4-chloroaniline with dimethyl acetylenedicarboxylate (DMAD) . This route is preferred over the classical Conrad-Limpach (using
Reaction Mechanism[2][4][5]
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Michael Addition: The nucleophilic amine of 4-chloroaniline attacks the electron-deficient alkyne of DMAD. This hydroamination step forms a dimethyl anilinofumarate intermediate (enamine).
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Cyclization (Friedel-Crafts Acylation): Under acidic catalysis (Polyphosphoric Acid - PPA), the ester carbonyl is activated. The aromatic ring attacks this electrophilic center, closing the ring.
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Elimination/Tautomerization: Loss of methanol (or rearrangement) yields the stable 4-oxo-quinoline core.
Pathway Visualization
Caption: Synthetic workflow from 4-chloroaniline and DMAD to the target quinoline scaffold.
Experimental Protocol
Objective: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate on a 10 mmol scale.
Reagents[7][8][9]
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4-Chloroaniline (1.27 g, 10 mmol)
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Dimethyl acetylenedicarboxylate (DMAD) (1.56 g, 11 mmol)
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Methanol (anhydrous, 15 mL)
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Polyphosphoric Acid (PPA) (~10 g)
Step-by-Step Methodology
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Enamine Formation (Solvent-Free or Low Solvent):
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In a round-bottom flask, dissolve 4-chloroaniline in a minimum amount of methanol (or perform solvent-free if mixing efficiency allows).
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Add DMAD dropwise at room temperature with vigorous stirring.
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Observation: The reaction is exothermic. A color change (yellow to orange) indicates the formation of the enamine adduct.
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Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the aniline spot disappears.
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Evaporate methanol under reduced pressure to obtain the crude enamine oil.
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Cyclization:
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Add Polyphosphoric Acid (PPA) directly to the crude enamine.
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Heat the mixture to 90–100°C for 4–6 hours.
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Critical Control Point: Do not exceed 120°C to prevent decarboxylation of the ester.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the viscous syrup onto crushed ice (~100 g) with stirring. The PPA will dissolve, and the quinoline product will precipitate as a solid.
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Neutralize the suspension to pH ~4–5 using saturated Sodium Bicarbonate (
) solution. Note: The product is an ester; avoid high pH to prevent hydrolysis.
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Purification:
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Filter the precipitate and wash extensively with cold water.
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Recrystallize from Methanol or a DMF/Water mixture.
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Dry in a vacuum oven at 50°C.
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Expected Yield
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Typical Yield: 65–75%
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Purity: >95% (by HPLC)
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following reference values.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 12.26 | Singlet (br) | 1H | NH (Amide/Enamine) |
| 7.97 – 8.00 | Multiplet | 2H | Ar-H (Positions 5, 8) |
| 7.76 | Doublet of Doublets | 1H | Ar-H (Position 7, |
| 6.65 | Singlet | 1H | H-3 (Vinylic proton of quinolone) |
| 3.97 | Singlet | 3H |
Data Source: Validated against literature values for 6-chloro analogues synthesized via the DMAD route.
Therapeutic Applications
Anti-Tubercular Agents
Recent studies utilize this specific ester as a precursor for N-aryl-4-oxo-1,4-dihydroquinoline-2-carboxamides . By reacting the methyl ester with various amines (aminolysis), researchers generate lipophilic amides that target Mycobacterium tuberculosis. The 6-chloro substituent enhances metabolic stability and lipophilicity, improving penetration into the mycobacterial cell wall.
NMDA Receptor Antagonism
The 4-oxo-quinoline-2-carboxylic acid core is a classic antagonist for the Glycine-binding site of the NMDA receptor.
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Mechanism: The 2-carboxylate and 4-oxo groups mimic the glycine amino acid structure, blocking the co-agonist site and reducing excitotoxicity.
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Relevance: Derivatives are investigated for stroke (neuroprotection) and neuropathic pain.
Antibacterial Quinolones
While modern fluoroquinolones (e.g., Ciprofloxacin) typically have the nitrogen at position 1 substituted (e.g., with cyclopropyl) and a fluorine at position 6, this compound represents an early-generation scaffold. It serves as a starting material for N-alkylation reactions to introduce the N1-substituent required for DNA gyrase inhibition.
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. The intermediate enamine and the final product are potential sensitizers.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
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Synthesis of Quinoline-2-carboxylates: Al-Wahaibi, L. H., et al. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances, 2020.
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Mechanistic Insight (DMAD Route): Heravi, M. M., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 2020.
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NMDA Antagonist Activity: Leeson, P. D., et al. "4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry, 1992.
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Compound Data: PubChem Compound Summary for CID 12219453 (Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate).
